3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole
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Overview
Description
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole is a complex organic compound that features an indole core, a thiazepane ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Indole Moiety
Indole is a heterocyclic compound that is a part of many biologically active compounds, including tryptophan and serotonin . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazepane ring and the fluorophenyl group. Common reagents used in these reactions include halogenated indoles, thiazepane derivatives, and fluorinated aromatic compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin.
Thiazepane Derivatives: Compounds containing a thiazepane ring, such as certain antibiotics and antifungal agents.
Fluorophenyl Compounds: Compounds with a fluorophenyl group, such as fluoxetine and fluticasone.
Uniqueness
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole is unique due to its combination of an indole core, thiazepane ring, and fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c21-17-7-3-1-6-15(17)19-9-10-23(11-12-25-19)20(24)16-13-22-18-8-4-2-5-14(16)18/h1-8,13,19,22H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSLGZYUMKURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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